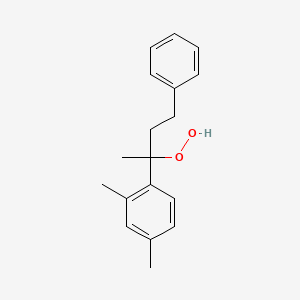
2-(2,4-Dimethylphenyl)-4-phenylbutane-2-peroxol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dimethylphenyl)-4-phenylbutane-2-peroxol is an organic peroxide compound characterized by the presence of a peroxol group attached to a butane backbone, which is further substituted with 2,4-dimethylphenyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylphenyl)-4-phenylbutane-2-peroxol typically involves the reaction of 2,4-dimethylphenyl magnesium bromide with 4-phenylbutan-2-one, followed by the introduction of a peroxol group through oxidation. The reaction conditions often require the use of anhydrous solvents and controlled temperatures to ensure the stability of the peroxide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using suitable oxidizing agents such as hydrogen peroxide or organic peroxides. The reaction is typically carried out in a controlled environment to prevent decomposition and ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethylphenyl)-4-phenylbutane-2-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxol group can participate in oxidation reactions, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction of the peroxol group can yield the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and organic peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation are employed.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-(2,4-Dimethylphenyl)-4-phenylbutane-2-peroxol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an initiator in polymerization reactions.
Biology: Studied for its potential effects on biological systems, including its role as an oxidizing agent.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethylphenyl)-4-phenylbutane-2-peroxol involves the generation of free radicals through the homolytic cleavage of the peroxol bond. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved include interactions with unsaturated compounds and the initiation of radical chain reactions.
Comparison with Similar Compounds
Similar Compounds
Benzoyl peroxide: Another organic peroxide with similar radical-generating properties.
Cumene hydroperoxide: Used as an initiator in polymerization reactions.
Di-tert-butyl peroxide: Commonly used in industrial applications for its stability and radical-generating capabilities.
Uniqueness
2-(2,4-Dimethylphenyl)-4-phenylbutane-2-peroxol is unique due to its specific structural features, which confer distinct reactivity and stability compared to other peroxides. Its combination of aromatic and aliphatic groups provides a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
85981-82-4 |
|---|---|
Molecular Formula |
C18H22O2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
1-(2-hydroperoxy-4-phenylbutan-2-yl)-2,4-dimethylbenzene |
InChI |
InChI=1S/C18H22O2/c1-14-9-10-17(15(2)13-14)18(3,20-19)12-11-16-7-5-4-6-8-16/h4-10,13,19H,11-12H2,1-3H3 |
InChI Key |
JEGPGRUFBFIVEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)(CCC2=CC=CC=C2)OO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-[2-(Dimethylamino)propyl]-10H-phenothiazin-1-OL](/img/structure/B14417525.png)
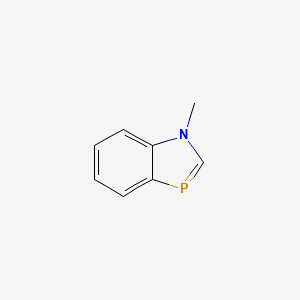
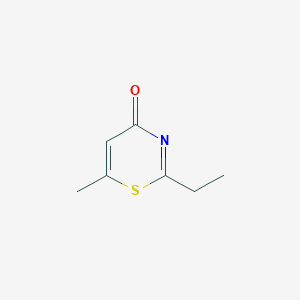
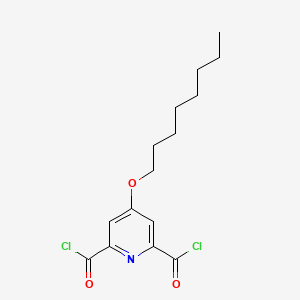

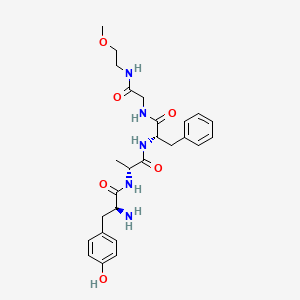
![5-[2-(Prop-1-en-2-yl)-1,3-dioxolan-2-yl]pent-2-yn-1-ol](/img/structure/B14417566.png)
![1-[4-(2,2-Dimethoxyethoxy)phenyl]-3-(pyridin-4-yl)prop-2-en-1-one](/img/structure/B14417581.png)

![[(2-Phenylethyl)tellanyl]benzene](/img/structure/B14417593.png)
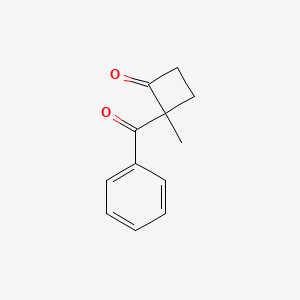
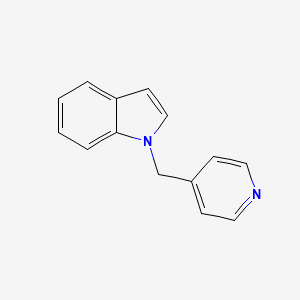
![2,6-Diphenyl-4-[(9H-thioxanthen-9-ylidene)ethenylidene]-4H-pyran](/img/structure/B14417610.png)
![1,7-Diazabicyclo[5.3.2]dodecane](/img/structure/B14417620.png)
